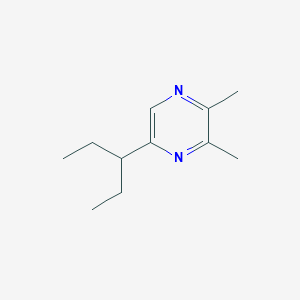
2,3-Dimethyl-5-(pentan-3-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5-(pentan-3-yl)pyrazine is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agriculture, and food industries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(pentan-3-yl)pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethylpyrazine with a suitable alkylating agent, such as pentan-3-yl bromide, in the presence of a base like potassium carbonate, can yield the desired compound. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2,3-Dimethyl-5-(pentan-3-yl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazine derivatives with hydrogenated positions.
Substitution: Functionalized pyrazine derivatives with various substituents.
科学的研究の応用
2,3-Dimethyl-5-(pentan-3-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flavoring agent in the food industry due to its distinct aroma and taste.
作用機序
The mechanism of action of 2,3-Dimethyl-5-(pentan-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its capacity to scavenge free radicals and prevent oxidative damage. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2,3-Dimethylpyrazine: Lacks the pentan-3-yl substituent, resulting in different chemical properties and applications.
2,5-Dimethylpyrazine: Has methyl groups at different positions, leading to variations in reactivity and biological activities.
2,3-Dimethyl-5-ethylpyrazine:
Uniqueness
2,3-Dimethyl-5-(pentan-3-yl)pyrazine is unique due to its specific substituent pattern, which imparts distinct chemical properties and potential applications. Its combination of methyl and pentan-3-yl groups makes it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
75492-05-6 |
|---|---|
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC名 |
2,3-dimethyl-5-pentan-3-ylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-10(6-2)11-7-12-8(3)9(4)13-11/h7,10H,5-6H2,1-4H3 |
InChIキー |
HONJRKJERIOOIX-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1=CN=C(C(=N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















